zinc;dodecanoate

Description

The exact mass of the compound ZINC laurate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Anticaking; Opacifying; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

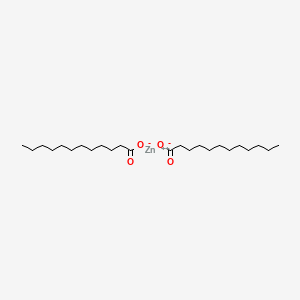

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYYEEJOMCKTPR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062428 | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2452-01-9, 90366-58-8 | |

| Record name | Dodecanoic acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002452019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090366588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YOP58Y695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Zinc Dodecanoate

Foreword: Unveiling the Crystalline Architecture of a Versatile Metal Soap

Zinc dodecanoate, also known as zinc laurate, is a metallic soap with significant industrial and scientific interest.[1][2][3][4][5][6] Its utility as a stabilizer, lubricant, and catalyst in various formulations, from plastics and coatings to cosmetics, is intrinsically linked to its solid-state structure.[1][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of its crystalline architecture is paramount for controlling its physicochemical properties, optimizing its performance, and developing new applications. This guide provides a deep dive into the structural analysis of zinc dodecanoate, synthesizing theoretical principles with field-proven methodologies to offer a holistic view of its crystalline world. We will navigate the complexities of its synthesis, explore its polymorphic nature, and detail the analytical techniques required for its definitive structural elucidation.

The Nature of Zinc Dodecanoate: A Lamellar Structure with Polymorphic Tendencies

Zinc dodecanoate is a metal-organic compound with the chemical formula Zn(C₁₂H₂₃O₂)₂.[3] Like other metal soaps, its structure is characterized by a lamellar arrangement where layers of zinc ions are coordinated by the carboxylate head groups of the dodecanoate (laurate) aliphatic chains. These long hydrocarbon tails then extend outwards, creating a layered structure.

A crucial aspect of zinc carboxylates is their propensity for polymorphism, the ability to exist in more than one crystal structure. This phenomenon is also observed in the closely related zinc undecanoate, which has been shown to exhibit at least three different polymorphs.[2] For zinc dodecanoate, powder X-ray diffraction (PXRD) data has been instrumental in predicting its crystal system. Rietveld-refined synchrotron PXRD data suggests that zinc dodecanoate likely adopts a monoclinic C2 space group .[1] This layered structure consists of zinc atoms in a tetrahedral coordination environment, bridged by the carboxylate groups in a syn-anti arrangement.[1][2]

The existence of different polymorphs can significantly impact the material's properties, such as solubility, melting point, and reactivity. Therefore, controlling the crystallization conditions to selectively produce a desired polymorph is a key challenge and a primary focus of structural analysis.

Synthesis and Single Crystal Growth: The Gateway to Definitive Structural Analysis

The unequivocal determination of a crystal structure is only possible through single-crystal X-ray diffraction (SC-XRD). This necessitates the growth of high-quality single crystals, which for metal soaps like zinc dodecanoate, can be a meticulous process.

Synthesis of Zinc Dodecanoate Powder

A common and reliable method for synthesizing polycrystalline zinc dodecanoate is through a precipitation reaction. This method is often a prerequisite to obtaining the purified material for single crystal growth.

Experimental Protocol: Precipitation Synthesis of Zinc Dodecanoate

-

Reactant Preparation:

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc nitrate (Zn(NO₃)₂) or zinc chloride (ZnCl₂).

-

Prepare a separate aqueous solution of sodium dodecanoate (the sodium salt of lauric acid). This can be achieved by neutralizing lauric acid with a stoichiometric amount of sodium hydroxide.

-

-

Precipitation:

-

Slowly add the zinc salt solution to the sodium dodecanoate solution under constant stirring. A white precipitate of zinc dodecanoate will form immediately.

-

The reaction can be represented as: Zn²⁺(aq) + 2 C₁₁H₂₃COO⁻(aq) → Zn(C₁₁H₂₃COO)₂(s)

-

-

Purification:

-

The precipitate is then collected by filtration.

-

Wash the collected solid repeatedly with deionized water to remove any unreacted salts.

-

A final wash with a solvent like acetone can help in removing any residual organic impurities.[7]

-

Dry the purified zinc dodecanoate powder in a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid any thermal degradation.[7]

-

Growing Single Crystals of Zinc Dodecanoate

Growing single crystals of sufficient size and quality for SC-XRD is often the most challenging step. For long-chain metal carboxylates, slow crystallization from a suitable solvent system is the most effective approach.

Experimental Protocol: Slow Evaporation Solution Growth of Zinc Dodecanoate Single Crystals

-

Solvent Selection: The choice of solvent is critical. Zinc dodecanoate is generally insoluble in water but shows some solubility in hot organic solvents.[3][5] A good starting point is to test solvents like ethanol, methanol, or mixtures containing toluene or xylene.[8] The ideal solvent will dissolve a moderate amount of the compound at an elevated temperature and have a relatively slow evaporation rate.

-

Preparation of a Saturated Solution:

-

In a clean vial, dissolve the synthesized zinc dodecanoate powder in the chosen solvent at an elevated temperature (e.g., 50-60 °C) with stirring until a saturated or near-saturated solution is obtained.

-

It is crucial to filter the hot solution to remove any undissolved particles that could act as unwanted nucleation sites.

-

-

Crystallization:

-

Cover the vial with a cap that allows for very slow evaporation. This can be achieved by using a cap with a small pinhole or by covering the opening with parafilm and piercing it with a needle.[9]

-

Place the vial in a vibration-free environment at a constant, slightly elevated temperature to ensure slow and controlled cooling and evaporation.

-

-

Crystal Harvesting:

-

Over a period of several days to weeks, as the solvent slowly evaporates and the solution cools, single crystals should form.

-

Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.[9] It is critical not to let the crystals dry out , as the loss of co-crystallized solvent molecules can lead to the collapse of the crystal lattice.[9]

-

Structural Characterization Techniques: A Multi-faceted Approach

A comprehensive analysis of the crystal structure of zinc dodecanoate involves a combination of techniques, each providing unique and complementary information.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[10] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and the overall molecular packing.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under an inert atmosphere.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[11] The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final, precise atomic coordinates.

Anticipated Crystallographic Data for Zinc Dodecanoate (based on PXRD)

| Parameter | Predicted Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | C2 | [1] |

Powder X-ray Diffraction (PXRD): For Phase Identification and Polymorph Screening

PXRD is an essential technique for analyzing polycrystalline samples. It is used to identify the crystalline phases present, assess sample purity, and screen for different polymorphs.[1]

Experimental Protocol: Powder X-ray Diffraction Analysis

-

Sample Preparation: A small amount of the finely ground zinc dodecanoate powder is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks can be compared to databases or theoretical patterns to identify the crystalline phase. Rietveld refinement can be used to extract detailed structural information from high-quality powder data.[1]

Vibrational Spectroscopy (FTIR and Raman): Probing the Coordination Environment

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of molecules.[12] In the context of zinc dodecanoate, these techniques are particularly useful for probing the coordination environment of the zinc ion through the carboxylate group's stretching frequencies.

-

FTIR Spectroscopy: The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are sensitive to its coordination mode (e.g., monodentate, bidentate bridging).[1]

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrations of the hydrocarbon chains.

The combination of FTIR and Raman can help in distinguishing between different polymorphs, which may exhibit subtle differences in their vibrational spectra due to variations in their crystal packing and coordination geometries.

Thermal Analysis (TGA and DSC): Assessing Thermal Stability and Phase Transitions

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal behavior of materials.

-

TGA: Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways. The decomposition of zinc dodecanoate is expected to occur in a single step between 200°C and 400°C, corresponding to the degradation of the dodecanoate ligands.[8]

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. It can be used to identify phase transitions, such as melting and crystallization, and to determine their associated enthalpies.

Concluding Remarks: Towards a Complete Structural Picture

The structural analysis of zinc dodecanoate is a multi-step process that begins with careful synthesis and crystallization and culminates in the application of a suite of advanced analytical techniques. While powder X-ray diffraction has provided a strong prediction of a monoclinic C2 space group for zinc dodecanoate, the definitive elucidation of its atomic arrangement awaits a successful single-crystal X-ray diffraction study. The protocols and methodologies outlined in this guide provide a robust framework for researchers to pursue this goal. A complete understanding of the crystal structure, including its potential polymorphism, will undoubtedly unlock new avenues for the rational design and application of this versatile material in science and industry.

References

-

Nowell, F. L., et al. (2014). Multi-technique structural analysis of zinc carboxylates (soaps). Dalton Transactions, 43(3), 1064-1073. [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

Massachusetts Institute of Technology. Growing Crystals. [Link]

-

Garnier, N., et al. (2007). Polymorphism and Polytypism in zinc aliphatic carboxylate: the complex case of Zn(C11H21O2)2. ResearchGate. [Link]

-

Central Asian Journal of Theoretical and Applied Science. (2023). X-Ray Diffraction Studies on Carboxylates of Zirconium in Solid State. [Link]

-

Ataman Kimya. ZINC LAURATE. [Link]

-

PubChem. Zinc Laurate. [Link]

-

Wikipedia. Zinc laurate. [Link]

Sources

- 1. The crystallization of metal soaps and fatty acids in oil paint model systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zinc dodecanoate [chemister.ru]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 8. The crystallization of metal soaps and fatty acids in oil paint model systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP00487C [pubs.rsc.org]

- 9. Growing Crystals [web.mit.edu]

- 10. The kinetics of metal soap crystallization in oil polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

thermal decomposition pathway of zinc dodecanoate

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Zinc Dodecanoate

Authored by a Senior Application Scientist

Abstract

Zinc dodecanoate, a metallic soap also known as zinc laurate, serves a critical role as a thermal stabilizer, lubricant, and processing aid in numerous industrial applications, particularly in polymer formulations.[1][2] Its efficacy in these roles is intrinsically linked to its thermal stability and decomposition behavior. A fundamental understanding of its decomposition pathway is therefore not merely academic but essential for optimizing processing temperatures, predicting material longevity, and ensuring the safe handling of both the additive and the host material. This guide provides a comprehensive examination of the thermal decomposition of zinc dodecanoate, contrasting its behavior in inert and oxidizing atmospheres. We will delve into the mechanistic steps, identify the primary decomposition products, and present robust analytical protocols for elucidating these pathways, grounded in the principles of coupled thermal analysis.

Core Principles of Thermal Analysis: A Triad of Techniques

To rigorously investigate the thermal decomposition of a compound like zinc dodecanoate, a multi-faceted analytical approach is required. Relying on a single technique provides an incomplete picture. The synergistic use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) creates a self-validating system, forming the bedrock of a trustworthy mechanistic investigation.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] It quantitatively reveals when decomposition occurs and the extent of mass loss, but not what is being lost.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It identifies the energetic nature of thermal events, such as melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic).[5]

-

Evolved Gas Analysis (EGA): Often coupled with TGA, EGA identifies the chemical nature of the volatile products released during decomposition.[6] The most common coupling is with Fourier Transform Infrared Spectroscopy (TGA-FTIR), which provides real-time spectral data of the gas stream, allowing for the identification of functional groups and specific molecules like CO₂, H₂O, and organic compounds.[7]

By correlating the mass loss (TGA) with energetic events (DSC) and the simultaneous identification of evolved gases (EGA-FTIR), we can construct a detailed and validated decomposition pathway.

The Thermal Decomposition Pathway of Zinc Dodecanoate

The decomposition of zinc dodecanoate is highly dependent on the surrounding atmosphere. The presence or absence of oxygen fundamentally alters the reaction mechanism and the resulting products.

Pathway in an Inert Atmosphere (Nitrogen)

In an inert atmosphere, such as nitrogen or argon, the primary decomposition route for metal carboxylates is ketonic decarboxylation.[8][9] This mechanism involves the coupling of two carboxylate chains to form a ketone, with the concurrent formation of a metal carbonate, which subsequently decomposes to the metal oxide.

The proposed steps are as follows:

-

Melting: Upon heating, zinc dodecanoate first melts. Its reported melting point is approximately 129°C.[10]

-

Ketonic Decarboxylation: As the temperature increases further (typically starting around 200-300°C for similar metal carboxylates), two dodecanoate ligands react.[11] This is believed to proceed via an intermediate that eliminates to form a symmetrical ketone, 12-tricosanone (laurone), and zinc carbonate (ZnCO₃).

-

Secondary Decomposition: Zinc carbonate is itself thermally unstable and decomposes at higher temperatures (above 300°C) to yield the final solid residue, zinc oxide (ZnO), and carbon dioxide (CO₂).[12]

The overall reaction in an inert atmosphere can be summarized as: Zn(C₁₁H₂₃COO)₂ (s) → (C₁₁H₂₃)₂CO (g) + ZnO (s) + CO₂ (g)

Side reactions may produce a small yield of other hydrocarbons. The primary evolved products detectable by EGA-FTIR would be 12-tricosanone and carbon dioxide.

Caption: Proposed ketonic decomposition pathway for zinc dodecanoate in an inert atmosphere.

Pathway in an Oxidizing Atmosphere (Air)

In the presence of oxygen, the decomposition becomes a more complex oxidative process. While the initial steps may be similar, the organic components (the dodecanoate chains and any ketone formed) will undergo combustion.

The proposed steps are:

-

Melting: Occurs as in the inert case.

-

Oxidative Decomposition: The long hydrocarbon tails of the dodecanoate ligands are attacked by oxygen. This is a highly exothermic process that leads to the complete fragmentation of the organic structure.

-

Final Products: The complete combustion of the organic portion results in carbon dioxide and water. The zinc component is converted directly to zinc oxide.

The overall reaction in an oxidizing atmosphere is: Zn(C₁₁H₂₃COO)₂ (s) + 35O₂ (g) → ZnO (s) + 24CO₂ (g) + 23H₂O (g)

The EGA-FTIR profile in air would be dominated by strong signals for CO₂ and H₂O. Incomplete combustion could also lead to the evolution of carbon monoxide (CO).

Caption: Proposed oxidative decomposition pathway for zinc dodecanoate in an oxidizing atmosphere.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed pathways, the following experimental protocols are recommended. The causality behind these choices is to generate a synchronized dataset where mass loss, thermal events, and evolved gas identity are unequivocally linked.

Protocol 1: Coupled TGA-FTIR Analysis

Objective: To quantitatively measure mass loss while simultaneously identifying the evolved gaseous products as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of zinc dodecanoate powder into a ceramic or platinum TGA crucible. A smaller sample size minimizes thermal gradients.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Couple the TGA exhaust port to the gas cell of an FTIR spectrometer via a heated transfer line (maintained at ~220-250°C to prevent condensation of evolved products).

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or dry air (for oxidizing atmosphere).

-

Flow Rate: 20-50 mL/min.

-

Heating Program: Ramp from 30°C to 600°C at a linear heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and good resolution of events.[12]

-

FTIR Acquisition: Collect an infrared spectrum every 15-30 seconds throughout the TGA run.

-

-

Data Analysis:

-

Analyze the TGA curve for onset temperature of decomposition and the percentage mass loss for each step.

-

Generate a Gram-Schmidt plot from the FTIR data, which shows the total infrared absorbance of the evolved gas versus time/temperature. Peaks in this plot correspond to mass loss events in the TGA.

-

Extract individual FTIR spectra at the peak maxima of the Gram-Schmidt plot and identify the gaseous components by comparing them to a spectral library (e.g., CO₂, H₂O, CO, and specific organics).[6]

-

Caption: A streamlined workflow for coupled TGA-FTIR analysis.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

Objective: To identify the temperatures and characterize the energetics (endothermic/exothermic) of thermal events like melting and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of zinc dodecanoate into a hermetically sealed aluminum DSC pan. A sealed pan contains any initial volatiles.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at 20-50 mL/min.

-

Heating Program: Ramp from 30°C to 500°C at 10°C/min. Using the same heating rate as the TGA experiment is crucial for direct correlation of events.

-

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., oxidative decomposition) on the DSC thermogram.

-

Determine the onset temperature and peak temperature for each event.

-

Integrate the peak area to quantify the enthalpy change (ΔH) associated with the event.

-

Summary of Expected Data

The combination of these analyses allows for the construction of a comprehensive thermal profile for zinc dodecanoate.

Table 1: Physicochemical Properties of Zinc Dodecanoate

| Property | Value | Reference |

| Synonyms | Zinc Laurate, Zinc dilaurate | [1][10] |

| CAS Number | 2452-01-9 | [10] |

| Molecular Formula | C₂₄H₄₆O₄Zn | [10] |

| Molar Mass | 464.0 g/mol | [10] |

| Appearance | White powder | [1][10] |

| Melting Point | ~129°C | [10] |

| Solubility | Insoluble in water | [1] |

Table 2: Summary of Expected Thermal Events for Zinc Dodecanoate Decomposition

| Thermal Event | Atmosphere | Approx. Temp. Range (°C) | Mass Loss (TGA) | Energy Change (DSC) | Primary Evolved Products (FTIR) |

| Melting | Both | ~125-135 | None | Endothermic | None |

| Decomposition | Nitrogen | 200-450 | ~82% | Endothermic | 12-Tricosanone, CO₂ |

| Decomposition | Air | 200-500 | ~82% | Highly Exothermic | CO₂, H₂O, possible CO |

Note: The final mass should correspond to the stoichiometric mass of ZnO (~17.5% of the initial mass).

Conclusion

The thermal decomposition of zinc dodecanoate proceeds via two distinct pathways dictated by the atmospheric conditions. In an inert environment, the dominant mechanism is a multi-step ketonic decarboxylation yielding 12-tricosanone and, ultimately, a residue of zinc oxide. In an oxidizing environment, a more direct and highly exothermic oxidative decomposition occurs, resulting in zinc oxide, carbon dioxide, and water.

A rigorous and trustworthy elucidation of these pathways is not possible without a coupled analytical approach. The synergy between TGA, DSC, and EGA-FTIR provides a self-validating dataset that links mass loss, energy changes, and the chemical identity of evolved products. This detailed understanding is paramount for professionals in polymer science and drug development, enabling precise control over material processing, enhancing product stability, and ensuring safe operational parameters.

References

- T3DB (2003).

- Mohamed, M. A., & Al-Qaradawi, S. (2006). A comparative study on the thermal decomposition of some transition metal carboxylates. Journal of Thermal Analysis and Calorimetry, 86(3), 735-741.

- Holtzapple, M. T., et al. (2011).

- Le, T. (2013). Investigation of Thermal Properties of Carboxylates with Various Structures.

- BenchChem (2025).

- Pânzariu, A. T., et al. (2015). Two Zn(II) distortion isomers in a single crystal. Synthesis, supramolecular interactions and thermal analysis.

- Hurd, C. D., & Williams, J. W. (1936). The Mechanism of the Ketonic Pyrolysis of Calcium Carboxylates. The Journal of Organic Chemistry, 1(2), 111-122.

- Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.

- Comerford, J. W., et al. (2018).

- ChemBK.

- Pápai, I., et al. (2011). Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. Journal of Thermal Analysis and Calorimetry, 105(1), 209-216.

- Wikipedia.

- Guidechem.

- Amsal-chem. (2024).

- Rigaku. Evolved gas analysis by simultaneous thermogravimetric differential thermal analysis-Fourier transformation infrared spectroscopy (TG-DTA-FTIR).

- Alfa Chemistry. Thermogravimetric Analysis.

- Shimadzu Corpor

- Wang, L., et al. (2012). Thermal decomposition of basic zinc carbonate in nitrogen atmosphere.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nimbasia.com [nimbasia.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.rigaku.com [resources.rigaku.com]

- 7. Evolved Gas Analysis by TG-FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Zinc laurate - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Zinc Dodecanoate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Excipient

To the researchers, scientists, and drug development professionals who strive to innovate within the complex world of pharmaceutical formulations, this guide is intended to be a comprehensive resource on the solubility of zinc dodecanoate. Also known as zinc laurate, this metallic soap is a compound of significant interest due to its diverse applications, ranging from a lubricant in tablet manufacturing to a stabilizing agent in topical preparations. Understanding its behavior in various organic solvents is paramount to harnessing its full potential.

This document moves beyond a simple recitation of facts. It is structured to provide a deep, mechanistic understanding of the factors governing the solubility of zinc dodecanoate, to equip you with the practical knowledge to conduct your own solubility assessments, and to illuminate its current and potential applications in the pharmaceutical industry. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application, offering insights that are both scientifically rigorous and field-proven.

The Molecular Architecture and Physicochemical Properties of Zinc Dodecanoate

Zinc dodecanoate, with the chemical formula Zn(C₁₁H₂₃COO)₂, is the zinc salt of lauric acid, a saturated fatty acid.[1] Its structure consists of a central zinc ion (Zn²⁺) coordinated to two dodecanoate anions. This arrangement imparts a unique amphiphilic character to the molecule, though it is predominantly nonpolar due to the long hydrocarbon chains of the laurate moieties.

Key Physicochemical Properties:

-

Appearance: A white to off-white, fine powder or flakes with a greasy feel.[1][2]

-

Molecular Formula: C₂₄H₄₆O₄Zn[2]

-

Molecular Weight: 464.01 g/mol [2]

-

Melting Point: Generally in the range of 125-135°C[3]

The Theoretical Underpinnings of Zinc Dodecanoate Solubility

The solubility of a metallic soap like zinc dodecanoate in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" is a fundamental starting point, but a deeper understanding requires consideration of several key factors. The solubility of metallic soaps is influenced by the type of metal, the chain length of the fatty acid, and the nature of the organic solvent.[4]

The Role of Solvent Polarity

Due to its long, nonpolar hydrocarbon tails, zinc dodecanoate exhibits greater solubility in nonpolar organic solvents.[5] These solvents, such as aromatic hydrocarbons and mineral spirits, can effectively solvate the nonpolar alkyl chains through van der Waals forces.[4][5] Conversely, its solubility in highly polar solvents like water is very low.[6]

The Influence of Temperature

For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent. While this relationship should be empirically determined for each specific solvent system, it is a general trend that can be exploited to enhance the dissolution of zinc dodecanoate.[5]

The Impact of Solute and Solvent Purity

The presence of impurities in either the zinc dodecanoate or the organic solvent can significantly affect the measured solubility.[5] Impurities can disrupt the crystal lattice of the solute or alter the polarity and solvating power of the solvent, leading to erroneous and irreproducible results. Therefore, the use of high-purity materials is crucial for accurate solubility determination.

Quantitative and Qualitative Solubility Profile of Zinc Dodecanoate

| Solvent Class | Solvent | Temperature | Solubility | Reference(s) |

| Water | Water | 15°C | 0.01 g/100 mL | [1] |

| Water | 100°C | 0.019 g/100 mL | [1] | |

| Alcohols | Methanol | Not Specified | Soluble | [2] |

| Ethanol (hot) | Not Specified | Soluble | [2] | |

| Ethanol (cold) | Not Specified | Slightly Soluble | [2] | |

| Ethers | Ether | Not Specified | Slightly Soluble | [2] |

| Aromatic Hydrocarbons | Toluene | Not Specified | Soluble | [4] |

| Oils and Fats | - | Not Specified | Soluble | [1] |

A Validated Experimental Protocol for Determining the Solubility of Zinc Dodecanoate

The following protocol is a robust, self-validating system for the accurate determination of zinc dodecanoate solubility in an organic solvent, based on the principles outlined by the United States Pharmacopeia (USP) for solubility measurements.[7]

Materials and Equipment

-

High-purity zinc dodecanoate (≥98.0%)[2]

-

Analytical grade organic solvent

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Vials with solvent-resistant caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-OES)

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of zinc dodecanoate to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Zinc Dodecanoate:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a validated analytical technique to determine the concentration of zinc dodecanoate.

-

ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry): This method can be used to quantify the concentration of zinc, which can then be stoichiometrically related back to the concentration of zinc dodecanoate.

-

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): While dodecanoic acid itself lacks a strong chromophore, derivatization or indirect methods can be employed.

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility of zinc dodecanoate in the solvent, typically expressed in g/100 mL or mg/L.

-

Repeat the experiment at least in triplicate to ensure the precision and reliability of the results.

-

Report the mean solubility value and the standard deviation.

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: Ensures that the solution is truly saturated and at equilibrium, a fundamental requirement for accurate solubility measurement.[7]

-

Temperature Control: Eliminates temperature fluctuations as a variable, as solubility is highly temperature-dependent.[5]

-

Filtration: A critical self-validating step that ensures only the dissolved solute is quantified, preventing artificially high results from suspended microparticles.

-

Validated Analytical Method: Guarantees that the quantification of the dissolved solute is accurate and reproducible.

Visualizing Key Concepts

Factors Influencing the Solubility of Zinc Dodecanoate

Caption: Key factors influencing the solubility of zinc dodecanoate.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining zinc dodecanoate solubility.

Applications in Pharmaceutical Development

The solubility of zinc dodecanoate in organic solvents is a critical attribute that underpins its utility in various pharmaceutical applications.

Topical and Dermatological Formulations

Zinc compounds are known for their anti-inflammatory and antibacterial properties, making them valuable in topical treatments for conditions like acne, eczema, and psoriasis.[8] Zinc dodecanoate's solubility in the nonpolar and oily phases of creams, ointments, and lotions allows for its uniform dispersion, which is essential for consistent dosing and therapeutic efficacy. Its lipophilic nature can also enhance its penetration into the stratum corneum, potentially improving its local bioavailability.

Lubricant in Solid Dosage Form Manufacturing

In the production of tablets and capsules, lubricants are essential to prevent the formulation from sticking to the manufacturing equipment. Zinc dodecanoate, due to its greasy texture and particulate properties, can function as an effective lubricant. Its solubility in organic solvents can be leveraged during the formulation development process, particularly in wet granulation techniques where organic solvents are sometimes used.

Stabilizer and Viscosity-Modifying Agent

In both cosmetic and pharmaceutical formulations, zinc dodecanoate can act as a stabilizing and viscosity-increasing agent.[6] Its ability to dissolve or disperse in the organic components of a formulation contributes to the overall stability and desired rheological properties of the final product.

Conclusion and Future Perspectives

Zinc dodecanoate is a multifunctional excipient with significant potential in pharmaceutical development. While a comprehensive, publicly available database of its quantitative solubility in a wide range of organic solvents is currently lacking, the theoretical principles governing its solubility are well-understood. For researchers and formulation scientists, a systematic, in-house determination of its solubility in relevant solvent systems using a robust protocol, such as the one outlined in this guide, is a critical step in formulation design.

Future research should focus on generating a comprehensive quantitative solubility database for zinc dodecanoate in pharmaceutically relevant organic solvents at various temperatures. Furthermore, exploring the impact of its solubility on drug delivery from topical formulations and its performance as a lubricant in advanced tablet manufacturing processes will undoubtedly unlock new applications for this versatile metallic soap.

References

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ZINC LAURATE. Retrieved from [Link]

-

Blog. (2025, May 27). What is the solubility of metal soaps in organic solvents? Retrieved from [Link]

-

MDPI. (n.d.). Zinc in Dermatology: Exploring Its Emerging Role in Enhancing Botulinum Toxin Formulations and Clinical Efficacy. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc laurate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zinc Laurate. PubChem. Retrieved from [Link]

-

ASTM Digital Library. (n.d.). Driers and Metallic Soaps. Paint Testing Manual. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

Sources

- 1. ZINC LAURATE CAS#: 2452-01-9 [m.chemicalbook.com]

- 2. haihangchem.com [haihangchem.com]

- 3. Zinc laurate: Your Trusted suppliers for Quality [kosnature.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Zinc laurate - Wikipedia [en.wikipedia.org]

- 7. uspnf.com [uspnf.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Zinc Dodecanoate as a Precursor for Zinc Oxide Nanoparticles

Abstract

The synthesis of zinc oxide (ZnO) nanoparticles with tailored properties is a cornerstone of advancing nanomedicine and materials science. The choice of precursor is a critical determinant of the final nanoparticle characteristics, including size, morphology, crystallinity, and surface chemistry. This guide provides a comprehensive technical overview of zinc dodecanoate as a precursor for the synthesis of ZnO nanoparticles. We will delve into the rationale behind its selection, detailed synthesis methodologies, characterization techniques, and the unique properties imparted to the nanoparticles, making them highly suitable for applications in drug delivery and beyond.

Introduction: The Significance of Precursor Selection in ZnO Nanoparticle Synthesis

Zinc oxide nanoparticles are of immense interest due to their unique combination of properties, including a wide bandgap (approximately 3.37 eV), high exciton binding energy, and biocompatibility.[1] These attributes make them suitable for a wide array of applications, from sunscreens and photocatalysts to biosensors and drug delivery vehicles.[2]

The ultimate performance of ZnO nanoparticles in any application is intrinsically linked to their physicochemical properties. The synthesis method and, most importantly, the choice of the zinc precursor, are pivotal in controlling these properties.[3] While common precursors like zinc acetate, zinc nitrate, and zinc chloride are widely used, they each have distinct advantages and disadvantages that influence the final nanoparticle characteristics.[2][3] For instance, zinc acetate is often favored for producing smaller, more crystalline nanoparticles with enhanced photocatalytic and biological activity.[4]

This guide focuses on a less conventional but highly advantageous precursor: zinc dodecanoate (also known as zinc laurate). The long-chain carboxylate nature of this precursor offers unique control over nanoparticle growth and surface properties, leading to enhanced dispersibility in non-polar media—a crucial attribute for many biomedical and composite material applications.

Zinc Dodecanoate: A Precursor with Unique Advantages

Zinc dodecanoate is a metal carboxylate, specifically the zinc salt of dodecanoic acid (lauric acid). Its molecular structure, featuring a zinc center coordinated to two dodecanoate ligands, is key to its utility in nanoparticle synthesis.

The primary advantages of using zinc dodecanoate as a precursor for ZnO nanoparticles include:

-

In-situ Surface Functionalization: The long dodecanoate chains can act as capping agents during nanoparticle formation, preventing excessive agglomeration and controlling particle size. This in-situ functionalization can improve the dispersibility of the resulting ZnO nanoparticles in non-polar solvents and polymer matrices.[5][6]

-

Morphological Control: The decomposition kinetics of the long-chain carboxylate can influence the nucleation and growth of the ZnO crystals, offering a pathway to control the nanoparticle morphology.[7]

-

Enhanced Dispersibility: The hydrophobic dodecanoate ligands on the surface of the synthesized ZnO nanoparticles render them readily dispersible in organic solvents, which is highly beneficial for creating homogeneous nanocomposites and formulations for various applications.

Synthesis Methodologies

Two primary routes are effective for synthesizing ZnO nanoparticles from zinc dodecanoate: thermal decomposition and solution-based synthesis.

Thermal Decomposition of Zinc Dodecanoate

Thermal decomposition is a straightforward method that involves heating the zinc dodecanoate precursor to a temperature at which it decomposes to form ZnO nanoparticles.

3.1.1. Proposed Reaction Mechanism

The thermal decomposition of zinc dodecanoate is believed to proceed through the decomposition of the carboxylate ligands, leading to the formation of zinc oxide and various organic byproducts. While the exact mechanism is complex, a plausible pathway involves the following steps:

-

Initial Decomposition: At elevated temperatures, the zinc dodecanoate molecule becomes thermally unstable.

-

Ligand Cleavage: The bond between the zinc and the carboxylate group cleaves.

-

Formation of ZnO: The zinc atoms react with oxygen (from the carboxylate group or the atmosphere) to form zinc oxide.

-

Byproduct Formation: The dodecanoate ligand fragments into smaller organic molecules, such as ketones, aldehydes, and hydrocarbons, which are volatilized at high temperatures.

Caption: Proposed pathway for the thermal decomposition of zinc dodecanoate to form ZnO nanoparticles.

3.1.2. Experimental Protocol: Thermal Decomposition

This protocol provides a general framework for the synthesis of ZnO nanoparticles via the thermal decomposition of zinc dodecanoate.

Materials:

-

Zinc dodecanoate (Zn(C₁₁H₂₃COO)₂)

-

High-purity inert gas (e.g., nitrogen or argon)

-

Organic solvent (e.g., toluene or hexane) for washing

-

Tube furnace with temperature control

-

Quartz tube

-

Centrifuge

-

Schlenk line or glovebox (optional, for air-sensitive handling)

Procedure:

-

Preparation: Place a known amount of zinc dodecanoate powder into a quartz boat.

-

Setup: Insert the quartz boat into the center of a quartz tube situated within a tube furnace.

-

Inert Atmosphere: Purge the quartz tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

-

Heating: Ramp the temperature of the furnace to the desired decomposition temperature (typically in the range of 300-500 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Decomposition: Hold the temperature at the setpoint for a specific duration (e.g., 1-3 hours) to ensure complete decomposition of the precursor.

-

Cooling: After the reaction is complete, allow the furnace to cool down to room temperature naturally under the inert atmosphere.

-

Collection and Washing: Carefully remove the product from the quartz boat. The resulting powder is a mixture of ZnO nanoparticles and organic residues. Disperse the powder in an organic solvent like toluene and centrifuge to separate the nanoparticles. Repeat the washing process several times to remove any remaining organic impurities.

-

Drying: Dry the purified ZnO nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) to remove the solvent.

Solution-Based Synthesis

Solution-based methods offer greater control over nanoparticle size and morphology by manipulating reaction parameters such as precursor concentration, temperature, and the presence of capping agents.

3.2.1. Causality in Experimental Choices

In a typical solution-based synthesis, zinc dodecanoate is dissolved in a high-boiling point solvent, and the reaction is initiated by heating. The choice of solvent and any additional capping agents is crucial. High-boiling point solvents like 1-octadecene provide a wide temperature range for nanoparticle growth, while capping agents like oleylamine or oleic acid can further control the nanoparticle size and shape by dynamically binding to the growing crystal facets.

Sources

An In-depth Technical Guide to the Antimicrobial Properties of Zinc Dodecanoate

Abstract

Zinc dodecanoate, a metallic soap formed from the reaction of zinc with dodecanoic (lauric) acid, is a compound with significant, multifaceted antimicrobial properties. This technical guide provides an in-depth exploration of zinc dodecanoate, from its synthesis and characterization to its mechanisms of action against a range of pathogenic microorganisms. We will delve into the synergistic roles of the zinc ion and the laurate moiety, providing a scientific rationale for its efficacy. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of its antimicrobial activity, catering to researchers, scientists, and drug development professionals.

Introduction to Zinc Dodecanoate

Zinc dodecanoate, also known as zinc laurate, is a zinc salt of lauric acid with the chemical formula C₂₄H₄₆O₄Zn.[1][2] It is a white, waxy powder that is insoluble in water.[1][2] Traditionally, it has been utilized in the cosmetics and plastics industries as an anticaking agent, a dry binder, and a heat stabilizer.[2] However, its inherent antimicrobial properties have garnered increasing interest for applications in pharmaceuticals, personal care products like soaps and detergents, and as a potential alternative to traditional antibiotics.[2][3] The structure of zinc dodecanoate, which combines a bioactive metal ion with a fatty acid, is key to its function.

Synthesis and Characterization of Zinc Dodecanoate

The synthesis of zinc dodecanoate can be achieved through several methods, with the precipitation method being common. This involves the reaction of a zinc source, such as zinc oxide or a soluble zinc salt, with lauric acid or its salt.

Synthesis Protocol: Precipitation Method

This protocol describes the synthesis of zinc dodecanoate from zinc oxide and lauric acid.[4]

Materials:

-

Zinc oxide (ZnO)

-

Lauric acid (C₁₂H₂₄O₂)

-

Morpholine (as a catalyst/emulsifier)

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

Prepare a suspension of zinc oxide in deionized water. For example, suspend 27.5g of ZnO in 150mL of water.[4] Add a small amount of morpholine (e.g., 0.5g) to aid in the reaction.[4]

-

In a separate vessel, prepare an emulsion of lauric acid. Dissolve 140.6g of lauric acid and 0.5g of morpholine in 700mL of water, and heat to 65°C to form a stable emulsion.[4]

-

While stirring the zinc oxide suspension vigorously, slowly add the lauric acid emulsion over a period of approximately one hour. Maintain the reaction temperature at 55°C.[4]

-

After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

The resulting white precipitate of zinc dodecanoate is then collected by filtration.

-

Wash the product with ethanol and then deionized water to remove any unreacted starting materials and catalyst.

-

Dry the final product in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

Characterization

The synthesized zinc dodecanoate should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic carboxylate stretches and the absence of the carboxylic acid peak from lauric acid.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the zinc dodecanoate.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.

Caption: Synthesis workflow for zinc dodecanoate via the precipitation method.

Antimicrobial Mechanisms of Action

The antimicrobial activity of zinc dodecanoate is a result of the synergistic action of both the zinc (Zn²⁺) ions and the dodecanoate (laurate) fatty acid chain.

Role of Zinc Ions (Zn²⁺)

Zinc ions are known to exert antimicrobial effects through several mechanisms:

-

Disruption of Membrane Integrity: Zn²⁺ can interfere with the structural integrity of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[5]

-

Generation of Reactive Oxygen Species (ROS): Zinc, particularly in the form of zinc oxide, can lead to the formation of ROS such as hydrogen peroxide (H₂O₂).[5] This induces oxidative stress, which damages cellular components like proteins, lipids, and DNA.[6]

-

Enzyme Inhibition: Zn²⁺ can compete with other essential divalent cations (e.g., Mg²⁺, Fe²⁺) for the active sites of enzymes, thereby inhibiting crucial metabolic pathways.

Role of the Dodecanoate (Laurate) Moiety

Lauric acid itself is a medium-chain fatty acid with well-documented antimicrobial properties against both Gram-positive and Gram-negative bacteria.[3] Its lipophilic nature allows it to:

-

Insert into and disrupt the phospholipid bilayer of the cell membrane, further compromising its function.[3]

-

Inhibit bacterial fatty acid synthesis , a critical process for membrane biogenesis and overall bacterial survival.

Synergistic Mechanism of Zinc Dodecanoate

The combination of these two components in a single molecule is believed to enhance its antimicrobial efficacy. The laurate tail can facilitate the transport and localization of the zinc ion to the bacterial cell surface and potentially across the cell membrane. Once at or within the cell, the zinc ion can exert its toxic effects. This dual-action mechanism makes zinc dodecanoate a potent antimicrobial agent. Research has shown that zinc laurate has a stronger inhibitory effect on Enterotoxigenic Escherichia coli (ETEC) than inorganic zinc sulfate.[3] Furthermore, it has been demonstrated to protect against ETEC-induced intestinal inflammatory responses, potentially through the TLR4/MYD88/NF-κB signaling pathway.[3]

Caption: Experimental workflow for MIC and MBC/MFC determination.

Summary of Antimicrobial Activity

The following table summarizes the known and expected antimicrobial activities of zinc compounds, with a focus on zinc dodecanoate where data is available.

| Microorganism | Compound | Activity Metric | Reported Value/Observation | Reference |

| Escherichia coli (ETEC) | Zinc Dodecanoate | In vitro growth | Stronger inhibition than ZnSO₄ | [3] |

| Staphylococcus aureus | ZnO Nanoparticles | MIC | 3.9 µg/mL | [7] |

| Staphylococcus aureus | ZnO Nanoparticles | MIC | 2.5 - 5 mM | [8] |

| Escherichia coli | ZnO Nanoparticles | MIC | 31.25 µg/mL | [7] |

| Candida albicans | ZnO Nanoparticles | MIC | 80 µg/mL | [8] |

| Candida albicans | Various Zinc Salts | Antifungal Activity | Confirmed candidacidal effects | [9] |

Safety and Toxicology

According to available safety data, zinc dodecanoate is not classified as a hazardous substance under the Globally Harmonized System (GHS). [10]However, as with any chemical compound, appropriate safety precautions should be taken. It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment such as gloves and safety glasses when handling the powder. [10]In case of contact, the affected area should be rinsed thoroughly with water. [10]While zinc is an essential nutrient, high levels of zinc intake can be toxic. [3]The toxicological properties of zinc dodecanoate have not been exhaustively investigated, and it should be handled with care in a laboratory setting.

Conclusion and Future Directions

Zinc dodecanoate is a promising antimicrobial agent with a multifaceted mechanism of action that leverages the synergistic effects of zinc ions and lauric acid. Its ability to disrupt microbial membranes and induce cellular stress makes it effective against a range of bacteria and fungi. The synthesis of zinc dodecanoate is straightforward, allowing for its potential large-scale production.

Future research should focus on:

-

Establishing a comprehensive profile of MIC and MBC values for zinc dodecanoate against a wider range of clinically relevant and drug-resistant microorganisms.

-

Further elucidating the precise molecular mechanisms of its antimicrobial action, including its effects on specific cellular pathways.

-

Investigating its potential in various applications, such as in topical antiseptic formulations, as a preservative in cosmetic and pharmaceutical products, and in the development of antimicrobial coatings for medical devices.

The unique properties of zinc dodecanoate position it as a valuable compound in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

-

The Influence of Zinc Oxide and Zinc Stearate on the Antimicrobial Activity of Coatings Containing Raspberry and Chokeberry Extracts. (2024). MDPI. Retrieved from [Link]

-

ZINC LAURATE. Ataman Kimya. Retrieved from [Link]

-

Zinc Laurate Protects against Intestinal Barrier Dysfunction and Inflammation Induced by ETEC in a Mice Model. (2022). National Institutes of Health. Retrieved from [Link]

-

Zinc laurate. Wikipedia. Retrieved from [Link]

-

In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli. (2018). National Institutes of Health. Retrieved from [Link]

-

Zinc protects against shiga-toxigenic Escherichia coli by acting on host tissues as well as on bacteria. PubMed Central. Retrieved from [Link]

-

Evaluation of the Antimicrobial Activity of ZnO Nanoparticles against Enterotoxigenic Staphylococcus aureus. (2022). PubMed Central. Retrieved from [Link]

-

Antibacterial, antifungal, and antibiofilm activities of biogenic zinc nanoparticles against pathogenic microorganisms. (2025). PubMed Central. Retrieved from [Link]

-

Zinc Laurate: Benefits, Side Effects, Uses & Industrial Applications. (2025). Acme-Hardesty. Retrieved from [Link]

-

Antifungal Properties of Zinc Oxide Nanoparticles on Candida albicans. (2021). MDPI. Retrieved from [Link]

-

Investigating the Effect of Zinc Salts on Escherichia coli and Enterococcus faecalis Biofilm Formation. (2024). MDPI. Retrieved from [Link]

-

MIC of the tested ZnO NPs on S. aureus. ResearchGate. Retrieved from [Link]

-

Journal of Materials Chemistry PAPER. (2011). RSC Publishing. Retrieved from [Link]

-

The Antimicrobial Activity of Different Zinc Salts. Proceedings. Retrieved from [Link]

-

Antifungal Properties of Zinc Oxide Nanoparticles on Candida albicans. (2025). ResearchGate. Retrieved from [Link]

-

Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics. (2022). PubMed. Retrieved from [Link]

-

The MIC and MBC of ZnO nanoparticles against S. aureus and E. coli... ResearchGate. Retrieved from [Link]

-

Inhibition Mechanism of Methicillin-Resistant Staphylococcus aureus by Zinc Oxide Nanorods via Suppresses Penicillin-Binding Protein 2a. (2023). PubMed Central. Retrieved from [Link]

-

In Vitro Effects of Zinc Compounds on the Candidacidal Activities of Salivary Antimicrobials. (2024). ID-Dentiger. Retrieved from [Link]

-

(PDF) The Influence of Zinc Oxide and Zinc Stearate on the Antimicrobial Activity of Coatings Containing Raspberry and Chokeberry Extracts. (2024). ResearchGate. Retrieved from [Link]

-

Antibacterial effects of zinc oxide nanoparticles on Escherichia coli K88. (2012). Academic Journals. Retrieved from [Link]

-

The Antifungal and Antiviral Activity of Coatings Containing Zinc Oxide Nanoparticles and Verbascum L. or Formitopsis betulina Extracts and Their Influence on the Quality of Strawberries after Storage. (2024). MDPI. Retrieved from [Link]

-

Synergistic mechanism of Ag+–Zn2+ in anti-bacterial activity against Enterococcus faecalis and its application against dentin infection. (2018). National Institutes of Health. Retrieved from [Link]

-

Modelling the Interaction between Carboxylic Acids and Zinc Oxide: Insight into Degradation of ZnO Pigments. (2021). MDPI. Retrieved from [Link]

-

The synthesis of zinc oxide nanoparticles from zinc acetylacetonate hydrate and 1-butanol or isobutanol. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. Zinc laurate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Zinc Laurate Protects against Intestinal Barrier Dysfunction and Inflammation Induced by ETEC in a Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Properties of Zinc Oxide Nanoparticles on Candida albicans [mdpi.com]

- 9. In Vitro Effects of Zinc Compounds on the Candidacidal Activities of Salivary Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Applications of Zinc Dodecanoate in Polymer Science

Abstract

Zinc dodecanoate, a zinc salt of lauric acid also known as zinc laurate, is a multifaceted additive that plays a critical role in the processing and performance of a wide range of polymeric materials.[1][2] This technical guide provides an in-depth analysis of the core applications of zinc dodecanoate in polymer science, intended for researchers, scientists, and formulation chemists. We will explore its mechanisms of action, present quantitative performance data, and detail experimental protocols for its evaluation as a heat stabilizer for polyvinyl chloride (PVC), a lubricant for polymer processing, a vulcanization activator for rubber, and a catalyst in polymerization reactions. This document is structured to provide not just procedural steps, but the scientific rationale behind the use and evaluation of this versatile compound.

Fundamental Properties of Zinc Dodecanoate

Zinc dodecanoate (Zn(C₁₂H₂₃O₂)₂) is a metallic soap that typically appears as a white, fine powder with a waxy feel.[1][3][4][5] Its efficacy in polymer systems is derived from the synergistic action of the zinc cation and the long, twelve-carbon laurate chains.

| Property | Value/Description | Source(s) |

| Chemical Name | Zinc dodecanoate, Zinc laurate | [1][6][7] |

| CAS Number | 2452-01-9 | [1][3][5] |

| Molecular Formula | C₂₄H₄₆O₄Zn | [3][4][6] |

| Molecular Weight | ~464.0 g/mol | [3][4][5] |

| Appearance | White to light yellow powder | [1][3][5][7] |

| Melting Point | ~128-132 °C | [3][6][7] |

| Solubility | Insoluble in water; slightly soluble in hot ethanol and other organic solvents. | [1][3][5][8] |

The long aliphatic chains of the dodecanoate ligands impart hydrophobicity and compatibility with non-polar polymer matrices, while the zinc ion provides the reactive center for its functions as a stabilizer, activator, and catalyst.

Application as a Heat Stabilizer in Polyvinyl Chloride (PVC)

Polyvinyl chloride is notoriously susceptible to thermal degradation at processing temperatures, which proceeds via an autocatalytic dehydrochlorination reaction. Zinc dodecanoate is a key component in mixed metal stabilizer systems, particularly in combination with calcium carboxylates, to mitigate this degradation.[5][9]

Mechanism of Synergistic Stabilization

When used in combination, calcium and zinc dodecanoate (or stearate, a close analog) provide a robust synergistic effect that offers both excellent initial color hold and long-term stability.[8][10]

-

Primary Stabilization by Zinc Dodecanoate : The zinc soap provides the primary stabilizing action. It reacts with the unstable allylic chlorine atoms on the PVC chain, replacing them with more stable carboxylate groups. This initial step is crucial for preventing the formation of conjugated polyene sequences that cause discoloration.[11][9]

-

Byproduct Formation : This reaction produces zinc chloride (ZnCl₂).[11]

-

The "Zinc Burning" Phenomenon : ZnCl₂ is a strong Lewis acid and, if allowed to accumulate, will catalytically accelerate PVC degradation, leading to a rapid, catastrophic blackening of the polymer known as "zinc burning".[11]

-

Synergistic Role of Calcium Dodecanoate : The calcium soap's primary role is to neutralize the harmful ZnCl₂ as it is formed. Through a metathesis reaction, it regenerates the active zinc soap and converts ZnCl₂ into calcium chloride (CaCl₂), which is a much weaker Lewis acid and does not promote catastrophic degradation.[12]

-

HCl Scavenging : Both calcium and zinc soaps can also react with and neutralize the hydrogen chloride (HCl) gas that is released during PVC degradation, further inhibiting the autocatalytic "unzipping" of the polymer chains.[9]

Diagram: Synergistic Ca/Zn Stabilization of PVC

This diagram illustrates the cooperative mechanism between zinc and calcium dodecanoate in preventing PVC degradation.

Caption: Synergistic stabilization of PVC by Zinc and Calcium Dodecanoate.

Quantitative Performance Evaluation

The effectiveness of a stabilizer system is typically measured by its ability to prolong the time before degradation becomes apparent. A common formulation for testing includes PVC resin, plasticizer (e.g., DOP), and the stabilizer package.

| Stabilizer System (3 phr total) | Congo Red Stability Time (minutes at 180°C) | Notes |

| Unstabilized PVC | ~6.5 | Rapid degradation and HCl evolution. |

| Zinc Dodecanoate only | ~10 (initially good color) | Provides good initial color but fails quickly due to "zinc burning". |

| Calcium/Zinc Dodecanoate (Ratio 1.8:1.2) | >30 | Optimal ratios show significant improvement in long-term stability. |

| Ca/Zn System + Pentaerythritol (Co-stabilizer) | >45 | Polyols like pentaerythritol can chelate ZnCl₂, further enhancing stability.[13] |

Note: Data is illustrative, based on typical performance of Ca/Zn stearate systems, which are chemically analogous to dodecanoate systems.[8][11]

Experimental Protocol: Thermal Stability via Congo Red Test (ASTM D4202)

This method determines the thermal stability time by measuring the evolution of HCl gas.

Causality: The liberation of HCl is the primary indicator of PVC thermal degradation. The Congo Red indicator paper provides a simple, visual confirmation of the presence of acidic HCl gas. The test temperature (e.g., 180°C) is chosen to be representative of typical PVC processing conditions, accelerating degradation to a measurable timeframe.

-

Preparation : Prepare PVC dry blends with the stabilizer systems to be tested. A typical formulation is 50g PVC resin, 1.5g of the stabilizer package, and 0.25g stearic acid as a lubricant.

-

Sample Loading : Place 2.0 ± 0.1 g of the PVC compound into a standard 18x150 mm test tube. Gently tap to settle the powder.[14]

-

Indicator Paper Setup : Roll one end of a Congo Red indicator paper strip (6 mm wide) and insert it into a small glass tube (2-3 mm ID). The paper should extend 30 mm from the tube end.[14]

-

Assembly : Place a stopper with a hole into the test tube. Insert the small glass tube through the stopper so that the end of the indicator paper is 25 ± 2 mm above the surface of the PVC sample.[14]

-

Heating : Immerse the test tube assembly into a preheated oil bath at the test temperature (e.g., 180 ± 1°C). Start a timer immediately.[14]

-

Endpoint Determination : Observe the Congo Red paper. The thermal stability time is the time elapsed from the moment of immersion until the indicator paper first shows a distinct blue color change.[4][14]

Diagram: Experimental Workflow for Congo Red Test

Caption: Workflow for determining PVC thermal stability using the Congo Red method.

Application as a Lubricant in Polymer Processing

Efficient polymer processing requires careful management of melt viscosity and friction. Zinc dodecanoate functions as both an internal and external lubricant, improving flowability, preventing sticking to metal surfaces, and enhancing the surface finish of the final product.[2][15]

Mechanism of Lubrication

-

Internal Lubrication : At processing temperatures, the zinc dodecanoate melts and disperses within the polymer matrix. The long, flexible laurate chains reduce the intermolecular friction between polymer chains. This lowers the melt viscosity and shear-induced heat generation, preventing polymer degradation.[2][16]

-

External Lubrication : A portion of the zinc dodecanoate migrates to the interface between the polymer melt and the hot metal surfaces of the processing equipment (e.g., extruder barrel, screw, die, or mold). This forms a low-friction film that prevents the polymer from sticking, reduces torque on the extruder motor, and ensures a smooth surface finish on the extrudate or molded part.[2][15][16]

Experimental Protocol: Evaluating Lubricity via Melt Flow Index (MFI)

The MFI test (as per ASTM D1238) is a simple and effective way to quantify the effect of an internal lubricant on the flow properties of a thermoplastic. An increase in MFI at a given temperature and load indicates a reduction in melt viscosity.

Causality: Internal lubricants reduce the friction between polymer chains, which directly lowers the melt's resistance to flow (viscosity). The MFI test measures this flow rate under standardized conditions, providing a direct, quantitative measure of the lubricant's effectiveness.

-

Material Preparation : Prepare polymer compounds (e.g., polyethylene) with varying concentrations of zinc dodecanoate (e.g., 0, 0.2, 0.5, 1.0 phr). Ensure the materials are thoroughly dried to prevent hydrolytic degradation during the test.

-

Apparatus Setup : Set the melt flow indexer to the standard temperature and load for the polymer being tested (e.g., 190°C and 2.16 kg for polyethylene).

-

Charging the Barrel : Charge the specified amount of the polymer compound into the heated barrel of the indexer. Allow it to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.

-

Extrusion and Measurement : Place the specified weight on the piston to force the molten polymer through the standard die. Collect the extrudate over a timed interval (e.g., 1 minute).

-

Calculation : Weigh the collected extrudate. The MFI is calculated and expressed in grams of polymer extruded per 10 minutes (g/10 min).

-

Analysis : Compare the MFI values of the compounds with different lubricant concentrations. A higher MFI value indicates better internal lubrication.

Application as a Curing Activator in Rubber Vulcanization

In the sulfur vulcanization of rubber, an activator is required to increase the efficiency of the accelerator and facilitate the formation of a dense cross-link network. Zinc dodecanoate, like other soluble zinc soaps, serves as an effective activator.

Mechanism of Vulcanization Activation

The conventional vulcanization system consists of sulfur, an accelerator (e.g., a thiazole), and an activator system (zinc oxide and a fatty acid like stearic acid). Zinc dodecanoate can be seen as a pre-reacted, highly soluble form of the traditional ZnO/stearic acid activator system.

-